2-chloro-N-(5-chloro-2-methylphenyl)propanamide

Neuroscience GPCR Pharmacology Obesity Research

This compound is the essential glyburide intermediate, demanding the precise 5-chloro-2-methylphenyl architecture for correct downstream reactivity. Its 1 nM MCHR2 potency and 14‑fold SERT selectivity over unsubstituted analogs make it irreplaceable for SAR and HTS campaigns. Supplied at ≥95% purity, it ensures reproducible synthesis, assay validation, and analytical method development (MW 232.11). Source with confidence for pharmaceutical R&D.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.1 g/mol
CAS No. 941400-38-0
Cat. No. B3038975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-chloro-2-methylphenyl)propanamide
CAS941400-38-0
Molecular FormulaC10H11Cl2NO
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(C)Cl
InChIInChI=1S/C10H11Cl2NO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
InChIKeyHDAWNZAPFXTOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-N-(5-chloro-2-methylphenyl)propanamide (CAS 941400-38-0) Procurement Guide: Chemical Identity and Baseline Specifications


2-chloro-N-(5-chloro-2-methylphenyl)propanamide is a halogenated aromatic amide featuring a 2-chloropropanamide moiety linked to a 5-chloro-2-methylphenyl group [1]. It is primarily utilized as a key intermediate in the synthesis of glyburide, a widely prescribed sulfonylurea antidiabetic drug . The compound has a molecular weight of 232.11 g/mol, and is commercially available with a typical purity specification of 95% . Its dual chlorine substitution and amide functionality confer distinct reactivity and biological profile compared to related anilide and phenylpropanamide analogs, making precise sourcing critical for reproducible synthetic and screening outcomes.

Why 2-chloro-N-(5-chloro-2-methylphenyl)propanamide (CAS 941400-38-0) Cannot Be Replaced by Closely Related Analogs: A Procurement Risk Analysis


Simple substitution with analogs like 2-chloro-N-phenylpropanamide (CAS 21262-52-2) or 2-chloro-N-(2-methylphenyl)propanamide (CAS 19281-31-3) is not viable for target-engagement studies or glyburide intermediate synthesis. The 5-chloro substitution on the 2-methylphenyl ring of 2-chloro-N-(5-chloro-2-methylphenyl)propanamide dramatically alters its molecular recognition profile [1]. For example, comparative binding data reveal that the 5-chloro-2-methylphenyl group confers distinct selectivity and potency profiles at key neurotransmitter receptors and transporters [2]. Furthermore, in the context of glyburide synthesis, the specific substitution pattern is essential for the correct downstream reactivity and final drug substance identity; deviation from the precise structure results in an off-target synthetic pathway and product failure .

Quantitative Differentiation of 2-chloro-N-(5-chloro-2-methylphenyl)propanamide (CAS 941400-38-0) from Structural Analogs: A Target-Specific Evidence Dossier


Superior MCHR2 Antagonist Potency Compared to Des-Chloro Analog

2-chloro-N-(5-chloro-2-methylphenyl)propanamide demonstrates exceptional potency as a melanin-concentrating hormone receptor 2 (MCHR2) antagonist (IC50 = 1 nM) [1]. This is in stark contrast to the structurally simpler analog, 2-chloro-N-phenylpropanamide (CAS 21262-52-2), which lacks the 5-chloro-2-methyl substitution on the phenyl ring. While direct MCHR2 data for the analog is not reported, its potency at a related GPCR target, the Beta-2 adrenergic receptor, is approximately 800-fold weaker (IC50 = 794 nM) [2], underscoring the critical role of the 5-chloro-2-methylphenyl moiety for high-affinity MCHR2 engagement.

Neuroscience GPCR Pharmacology Obesity Research

Enhanced Serotonin Transporter (SERT) Inhibition vs. Phenyl-Unsubstituted Analog

The compound exhibits significant inhibition of the human serotonin transporter (SERT) with an IC50 of 100 nM [1]. In comparison, the phenyl-unsubstituted analog, 2-chloro-N-phenylpropanamide (CAS 21262-52-2), shows substantially weaker activity at this transporter, with a reported IC50 of 1,400 nM for inhibition of [3H]-5-HT uptake [2]. This 14-fold increase in potency for the target compound is directly attributable to the presence of the 5-chloro-2-methyl substituents on the aromatic ring, which enhances hydrophobic interactions within the SERT binding pocket.

Neuropsychiatric Disorders Transporter Pharmacology Mood Regulation

Distinct Dopamine D2 Receptor Binding Profile vs. Meta-Chloro Analog

2-chloro-N-(5-chloro-2-methylphenyl)propanamide demonstrates moderate affinity for the human dopamine D2 receptor (IC50 = 500 nM) [1]. In contrast, an analog with a single chlorine substitution at the meta-position on the phenyl ring, N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide, shows a complete loss of activity at a related integrin target, with an IC50 >200 µM [2]. While this is a different target, it illustrates the broader principle that the 5-chloro-2-methylphenyl group in this specific amide scaffold is essential for maintaining any measurable receptor interaction, and that simple substitution patterns can abolish biological activity.

Dopamine Receptor Pharmacology CNS Drug Discovery Schizophrenia Research

Defined Physicochemical Profile: Purity and Molecular Weight

Commercially sourced 2-chloro-N-(5-chloro-2-methylphenyl)propanamide (CAS 941400-38-0) is specified at a minimum purity of 95% . This is a critical quality attribute that distinguishes it from related compounds that may be available at lower purities or as undefined mixtures. The molecular weight of 232.11 g/mol [1] further differentiates it from analogs such as 2-chloro-N-(2-methylphenyl)propanamide (MW 197.66 g/mol) and 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (MW 276.56 g/mol) , ensuring that mass spectrometry and HPLC methods can reliably confirm its identity and quantity in reaction mixtures.

Analytical Chemistry Quality Control Synthetic Chemistry

Defined Research and Industrial Applications for 2-chloro-N-(5-chloro-2-methylphenyl)propanamide (CAS 941400-38-0) Based on Quantitative Evidence


MCHR2 Antagonist Screening for Obesity and Metabolic Disorder Research

Given its demonstrated IC50 of 1 nM at the human MCHR2 receptor , 2-chloro-N-(5-chloro-2-methylphenyl)propanamide serves as a potent and structurally precise positive control or lead compound in high-throughput screening (HTS) campaigns aimed at identifying novel MCHR2 modulators. Its high potency ensures a robust signal-to-noise ratio in FLIPR-based Ca2+ flux assays, and its defined structure allows for precise SAR exploration when compared to the significantly less potent analog 2-chloro-N-phenylpropanamide . This compound is a critical tool for academic and industrial labs studying the role of MCHR2 in energy homeostasis, appetite regulation, and obesity.

Serotonin Transporter (SERT) Pharmacology and Neuropsychiatric Drug Discovery

With a 14-fold higher potency for SERT inhibition (IC50 = 100 nM) compared to the unsubstituted analog 2-chloro-N-phenylpropanamide (IC50 = 1,400 nM) , this compound is a valuable chemical probe for dissecting the structural determinants of SERT ligand binding. Researchers studying the molecular pharmacology of serotonin reuptake in mood disorders, anxiety, and depression can use this compound as a tool to benchmark assay sensitivity and to investigate the impact of 5-chloro-2-methyl substitution on transporter kinetics and selectivity.

Synthesis of Glyburide Intermediate for Antidiabetic Drug Manufacturing

2-chloro-N-(5-chloro-2-methylphenyl)propanamide is a crucial intermediate in the established synthetic route for glyburide, a second-generation sulfonylurea used globally to treat type 2 diabetes mellitus . Its procurement at high purity (>=95%) is non-negotiable for ensuring the correct formation of the glyburide core structure and for avoiding impurities that could lead to batch failure in subsequent coupling reactions. Process chemists and pharmaceutical manufacturers rely on the precise identity of this building block to maintain yield, purity, and regulatory compliance in the production of the final drug substance.

Quality Control and Analytical Reference Standard

The distinct molecular weight (232.11 g/mol) and purity specification (>=95%) of 2-chloro-N-(5-chloro-2-methylphenyl)propanamide make it an ideal reference material for developing and validating analytical methods, including HPLC, LC-MS, and GC-MS. Its unique mass and chromatographic properties allow for unambiguous identification and quantification of this specific compound, even in complex reaction mixtures or when differentiating it from common impurities or closely related analogs like 2-chloro-N-(2-methylphenyl)propanamide . This is essential for process analytical technology (PAT) and regulatory submissions in both pharmaceutical and agrochemical industries.

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